

# Validation of P1 antigen as a biomarker for specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | P1 antigen |           |
| Cat. No.:            | B1165520   | Get Quote |

# P1 Antigen as a Biomarker: A Comparative Guide for Researchers Introduction

The **P1 antigen**, a carbohydrate structure on the surface of red blood cells and various epithelial cells, has garnered interest as a potential biomarker for susceptibility to certain infectious diseases. This guide provides a comprehensive comparison of the **P1 antigen** with alternative biomarkers for specific conditions, supported by available experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals investigating host-pathogen interactions and novel diagnostic or prognostic markers.

## P1 Antigen: Biological Background

The **P1 antigen** is part of the P1PK blood group system and is synthesized by the enzyme  $\alpha$ 1,4-galactosyltransferase. Its expression is genetically determined and varies among individuals and populations. The primary role of the **P1 antigen** in disease pathogenesis appears to be its function as a receptor for the adhesion of various pathogens.

## P1 Antigen in Urinary Tract Infections (UTIs)

Association and Proposed Mechanism:







Studies have shown a higher prevalence of the P1 phenotype in patients with recurrent urinary tract infections (UTIs), particularly those caused by P-fimbriated Escherichia coli.[1][2] The P-fimbriae of these bacteria recognize and bind to the  $Gal\alpha 1-4Gal\beta$  moiety of the **P1 antigen**, facilitating bacterial adhesion to the uroepithelium, which is a critical step in the initiation of infection.

#### Biomarker Performance:

Quantitative data on the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the **P1 antigen** as a standalone biomarker for UTI susceptibility are limited in the current literature. One study found that in patients with UTIs, 54% were P1 positive compared to 27.2% of healthy volunteers. In patients with recurrent UTIs (twice or more a year), the P1 positive rate was 61%.[2] While these figures suggest a strong association, they do not provide the detailed performance metrics required for a formal biomarker validation.

### **Comparison with Alternative UTI Biomarkers**

Several urinary biomarkers have been investigated for the diagnosis and prognosis of UTIs. A comparison of their reported performance is presented below.



| Biomarker                                                   | Principle                                                                                            | Sensitivity (%)       | Specificity (%)       | Notes                                                                                     |
|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------------------|-----------------------|-------------------------------------------------------------------------------------------|
| P1 Antigen                                                  | Host cell receptor for pathogen adhesion                                                             | Data not<br>available | Data not<br>available | Associated with increased susceptibility to recurrent UTIs.                               |
| Neutrophil<br>Gelatinase-<br>Associated<br>Lipocalin (NGAL) | Protein involved in the innate immune response                                                       | ~89                   | ~89                   | Levels are significantly elevated in the urine of patients with UTIs.                     |
| Interleukin-6 (IL-<br>6)                                    | Pro-inflammatory cytokine                                                                            | ~85                   | ~83                   | Urinary levels<br>are elevated<br>during UTIs.                                            |
| Interleukin-8 (IL-<br>8)                                    | Pro-inflammatory cytokine and neutrophil chemoattractant                                             | ~88                   | ~79                   | A strong indicator of inflammation in the urinary tract.                                  |
| Heparin-Binding<br>Protein (HBP)                            | Protein released<br>from neutrophils<br>with antimicrobial<br>and<br>immunomodulato<br>ry properties | ~89                   | ~81                   | Elevated in the urine of patients with UTIs.                                              |
| Lactoferrin                                                 | Iron-binding protein with antimicrobial properties found in neutrophils                              | ~93                   | ~89                   | Increased urinary levels are indicative of an inflammatory response in the urinary tract. |

Note: Sensitivity and specificity values can vary between studies depending on the patient population, UTI definition, and assay used.



# **P1 Antigen in Other Conditions Hemolytic Uremic Syndrome (HUS)**

The P antigen (globotriaosylceramide, Gb3), a related antigen in the P blood group system, is a well-established receptor for Shiga toxins produced by enterohemorrhagic E. coli (EHEC), a primary cause of HUS. It was hypothesized that the **P1 antigen** might offer some protection against HUS. However, studies have not supported this. One study found no significant difference in the frequency of the P1 phenotype between patients with a history of post-diarrheal HUS (21.1% P1 positive) and those without (28.0% P1 positive), concluding that the **P1 antigen** is not a protective factor.[3][4][5]

#### Alternative Biomarkers for HUS:

The diagnosis of HUS is primarily clinical, supported by laboratory findings of microangiopathic hemolytic anemia, thrombocytopenia, and acute kidney injury.[6] Several biomarkers are under investigation to aid in the diagnosis and prognosis of atypical HUS (aHUS), which is associated with complement dysregulation. These include:

- Complement components (C3, C4): Low levels may indicate complement consumption.
- Complement activation products (C5b-9): Elevated levels can indicate complement activation.
- ADAMTS13 activity: To differentiate from Thrombotic Thrombocytopenic Purpura (TTP).

### **Human Immunodeficiency Virus (HIV) Infection**

The role of P blood group antigens in HIV infection is complex. One study found that individuals with the P1 phenotype had a higher risk of HIV infection, with an odds ratio of 2.2.[4] Conversely, the related Pk antigen has been shown to have a protective effect against HIV-1 infection in vitro. The proposed mechanism is that glycosphingolipids, including the **P1 antigen**, may facilitate viral fusion with CD4+ cells.

Alternative Biomarkers for HIV Susceptibility and Progression:

Besides the standard measurement of CD4+ T-cell count and viral load, other biomarkers are used to assess HIV susceptibility and disease progression:



- CCR5 delta-32 mutation: A genetic variant that confers strong resistance to HIV infection.
- HLA alleles: Certain HLA types are associated with slower disease progression.
- C-reactive protein (CRP): A general marker of inflammation that can be elevated in HIV infection.[7]

#### **Parasitic Infections**

Elevated titers of anti-P1 antibodies have been observed in patients with certain parasitic diseases, such as hydatid disease (Echinococcus granulosus) and fascioliasis (Fasciola hepatica).[8] A parasitic antigen termed "cytolipin P" has been shown to interact with the **P1 antigen**.[9] However, the **P1 antigen** itself has not been validated as a direct biomarker for the diagnosis or prognosis of these infections.

Alternative Biomarkers for Parasitic Infections:

Diagnosis of parasitic infections typically relies on microscopy, serology for parasite-specific antigens or antibodies, and molecular methods. For example, in echinococcosis, diagnosis is supported by imaging and serological tests for parasite-specific antigens like Antigen B.[10][11] [12][13][14][15] For fascioliasis, diagnosis often involves stool microscopy for eggs and serological tests for Fasciola antigens or antibodies.[16][17][18][19][20]

# Experimental Protocols P1 Antigen Detection by Hemagglutination (Tube Method)

This protocol describes a standard method for determining the P1 phenotype of red blood cells.

#### Materials:

- Patient red blood cells (RBCs) collected in EDTA
- · Anti-P1 monoclonal antibody reagent
- Isotonic saline



- Glass test tubes (12 x 75 mm)
- Serological centrifuge
- Pipettes

#### Procedure:

- Prepare a 2-5% suspension of the patient's RBCs in isotonic saline.
- Label a test tube with the patient's identifier.
- Add 1 drop of anti-P1 reagent to the labeled tube.
- Add 1 drop of the patient's RBC suspension to the tube.
- · Gently mix the contents of the tube.
- Incubate at room temperature (20-25°C) for 5-10 minutes.
- Centrifuge the tube at 1000 x g for 20 seconds.
- Gently resuspend the cell button and observe for agglutination.

#### Interpretation:

- Positive (P1+): Agglutination (clumping) of the red blood cells.
- Negative (P1-): No agglutination.

# ELISA Protocol for Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL)

This is a general protocol for a sandwich ELISA. Specific details may vary based on the commercial kit used.

#### Materials:

Urine sample



- NGAL ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
- Microplate reader

#### Procedure:

- Prepare standards and samples according to the kit instructions. This typically involves dilution of the urine sample.
- Add 100 μL of standards and diluted samples to the appropriate wells of the pre-coated microplate.
- Incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).
- Wash the wells multiple times with the provided wash buffer.
- Add 100 μL of the detection antibody to each well.
- Incubate as specified (e.g., 1 hour at room temperature).
- Wash the wells again.
- Add 100 μL of the substrate solution to each well and incubate in the dark until color develops (e.g., 15-30 minutes).
- Add 100 μL of the stop solution to each well to stop the reaction.
- Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the concentration of NGAL in the samples by comparing their absorbance to the standard curve.

# Signaling Pathways and Experimental Workflows P1 Antigen-Pathogen Interaction



The primary role of the **P1 antigen** in the context of infection is as a receptor for pathogen adhesion. For P-fimbriated E. coli, the FimH adhesin at the tip of the fimbriae binds to the **P1 antigen** on the surface of uroepithelial cells. This binding is a critical initiating event for colonization and subsequent infection. The downstream signaling events in the host cell following this binding are not well-characterized.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Urinary tract infection and blood P1 antigen: preliminary report PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the Diagnostic Accuracy of Novel Urine Biomarkers for Urinary Tract Infection? -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocyte P1 group antigen expression in VTEC-associated hemolytic uremic syndrome
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1 blood group antigen expression and epidemic hemolytic uremic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. Hemolytic-Uremic Syndrome Workup: Approach Considerations, Laboratory Studies, Histologic Findings [emedicine.medscape.com]
- 7. Identification of candidate biomarkers of liver hydatid disease via microarray profiling, bioinformatics analysis, and machine learning PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative automated assay of anti-P1 antibodies in acute hepatic distomiasis (fascioliasis) and in hydatidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnosis of Streptococcus pneumoniae-associated hemolytic uremic syndrome -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Novel Diagnostic Techniques for Alveolar Echinococcosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Detecting Cystic Echinococcosis in Intermediate Hosts and New Diagnostic Tools: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Identification of serum biomarkers for cystic echinococcosis in sheep through untargeted metabolomic analysis using LC–MS/MS technology PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunodiagnosis of Echinococcus Infections: Confirmatory Testing and Species Differentiation by a New Commercial Western Blot PMC [pmc.ncbi.nlm.nih.gov]



- 15. Identification of IgE and IgG1 specific antigens in Echinococcus granulosus cyst fluid -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detecting Fasciola hepatica and Fasciola gigantica microRNAs with loop-mediated isothermal amplification (LAMP) PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anthelmintic effects of some medicinal plants on different life stages of Fasciola hepatica: Evidence on oxidative stress biomarkers, and DNA damage PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and validation of serum biomarkers expressed over the first twelve weeks of Fasciola hepatica infection in sheep PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative evaluation of real-time PCR and ELISA for the detection of human fascioliasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validation of P1 antigen as a biomarker for specific conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165520#validation-of-p1-antigen-as-a-biomarker-for-specific-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





